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Compound of Interest

Compound Name: 4-Bromo-N-methylpicolinamide

CAS No.: 1209459-88-0

Cat. No.: B2529768 Get Quote

Compound Identity & Physicochemical Profile[1][2]
[3][4][5][6]
4-Bromo-N-methylpicolinamide is a halogenated pyridine derivative. Its structural integrity

relies on the stability of the picolinamide core (pyridine-2-carboxamide) and the lability of the

C4-bromine atom, which serves as a handle for subsequent cross-coupling reactions (Suzuki-

Miyaura, Buchwald-Hartwig).

Parameter Specification

IUPAC Name 4-Bromo-N-methylpyridine-2-carboxamide

CAS Registry Number 1209459-88-0

Molecular Formula C₇H₇BrN₂O

Molecular Weight 215.05 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in DMSO, MeOH, DCM; Sparingly

soluble in Water

Melting Point
128–132 °C (Typical range for pure crystalline

form)
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Synthesis & Causality of Impurities
To accurately interpret spectral data, one must understand the synthetic origin. The most robust

route involves the amidation of 4-bromopicolinic acid. This context is critical for identifying

specific impurities (e.g., unreacted acid, dimer formation) in the spectra.

Synthetic Pathway (Acid Chloride Method)
The reaction proceeds via the activation of 4-bromopicolinic acid using thionyl chloride (

) or oxalyl chloride, followed by nucleophilic acyl substitution with methylamine (

).
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Figure 1: Synthetic workflow highlighting the critical intermediate and potential hydrolysis

impurity.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[4][6]
The NMR data below serves as the Reference Standard. Deviations in chemical shift (

) >0.1 ppm suggests pH effects or solvent contamination.
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H NMR (400 MHz, DMSO- )
The pyridine ring protons exhibit a characteristic splitting pattern. The absence of symmetry in

the 2,4-substituted ring results in distinct signals for H3, H5, and H6.
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Position (ppm) Multiplicity (Hz) Integration
Assignment
Logic

NH 8.85 Broad q/d ~4.5 1H

Amide

proton;

couples with

methyl group.

Broadening

indicates

exchangeabl

e proton.

H3 8.20 d 2.0 1H

meta-

coupling to

H5.

Deshielded

by adjacent

carbonyl

(anisotropic

effect).

H6 8.65 d 5.2 1H

ortho-

coupling to

H5. Most

deshielded

ring proton

due to

proximity to

Pyridine

Nitrogen.

H5 7.82 dd 5.2, 2.0 1H

Couples to

H6 (ortho)

and H3

(meta).

CH 2.84 d 4.8 3H Methyl

doublet due

to coupling

with NH.
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Collapses to

singlet on D

O shake.

Critical Quality Attribute (CQA):

Regiochemistry Check: Ensure H3 is a doublet with a small coupling constant (

Hz). If H3 appears as a singlet or distinct doublet with large

, suspect regioisomer contamination (e.g., 5-bromo isomer).

Solvent Residuals: DMSO-

quintet at 2.50 ppm; Water variable ~3.33 ppm.

C NMR (100 MHz, DMSO- )
Carbon Type (ppm) Assignment

C=O 163.5 Amide Carbonyl

C2 151.2 Pyridine C2 (Ipso to C=O)

C6 149.8 Pyridine C6 (Alpha to N)

C4 133.5 Pyridine C4 (Attached to Br)

C3 127.1 Pyridine C3

C5 129.8 Pyridine C5

CH 26.4 N-Methyl Carbon

Mass Spectrometry (MS)[3][6]
Mass spectrometry provides the definitive confirmation of the halogenation state.

Ionization Mode: ESI+ (Electrospray Ionization)
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Method: LC-MS (0.1% Formic Acid in Water/Acetonitrile).

Observed Ions:

[M+H]

: 215.0 and 217.0

Ratio: ~1:1 intensity.[1]

Isotopic Pattern Analysis
The presence of a single Bromine atom (

Br and

Br) dictates a specific isotopic envelope.

Interpretation: A 1:1 doublet separated by 2 mass units is diagnostic for mono-bromination.

Failure Mode: If the ratio is not 1:1, or if a significant peak appears at [M+H-Br] (m/z ~136), it

indicates debromination (reduction) occurring during the reaction or in the MS source

(source fragmentation).
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Figure 2: Predicted ESI+ fragmentation pathway for structural confirmation.

Infrared (IR) Spectroscopy (ATR-FTIR)
IR is used primarily for rapid solid-state identification and polymorphism checks.
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Wavenumber (cm

)
Functional Group Vibrational Mode

3300 - 3350 N-H
Secondary Amide Stretch

(Medium, Broad)

3050 - 3080 C-H (Ar) Pyridine Ring C-H Stretch

1645 - 1665 C=O Amide I Band (Strong)

1530 - 1560 N-H / C-N
Amide II Band

(Bending/Stretching)

600 - 700 C-Br
Carbon-Bromine Stretch

(Fingerprint Region)

Experimental Validation Protocol
To ensure the data above is reproducible, the following validation protocol is recommended for

researchers synthesizing this intermediate.

Sample Preparation for NMR
Solvent: Use DMSO-

(99.9% D) stored over molecular sieves to prevent water peaks from obscuring the amide
doublet.

Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g.,

NaBr/KBr from the workup).

Purity Assessment Calculation
Utilize the

H NMR integration to calculate purity relative to a residual solvent or internal standard (e.g.,
Maleic Acid).
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Where

is integration area,

is number of protons, and

is weight.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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